molecular formula C9H7FO2 B7806456 3-(4-Fluorophenyl)acrylic acid

3-(4-Fluorophenyl)acrylic acid

Cat. No. B7806456
M. Wt: 166.15 g/mol
InChI Key: ISMMYAZSUSYVQG-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)acrylic acid is a useful research compound. Its molecular formula is C9H7FO2 and its molecular weight is 166.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Anticancer Intermediates

"3-(4-Fluorophenyl)acrylic acid" is utilized in the synthesis of biologically active compounds, particularly in the development of anticancer drugs. For instance, the compound 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, which incorporates a fluorophenyl group, demonstrates significant importance as an intermediate in anticancer drug synthesis (Zhang et al., 2019).

Development of Hydrogels for Medical Applications

"3-(4-Fluorophenyl)acrylic acid" derivatives are used in modifying poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels. These hydrogels, after modification with various amines, show enhanced thermal stability and potential for antibacterial and antifungal applications, making them suitable for medical uses (Aly & El-Mohdy, 2015).

Molecular Design and Metal Complexes

Fluorophenyl-acrylic acids, including "3-(4-Fluorophenyl)acrylic acid," play a significant role in molecular design and the formation of metal complexes. These complexes have been studied for their structural properties and potential applications in materials science, such as their use in antiferromagnetic materials (Liu et al., 2011).

Glucose Sensing Materials

Derivatives of "3-(4-Fluorophenyl)acrylic acid" are used in constructing glucose sensing materials that operate at physiological pH. This application is particularly relevant in medical diagnostics and monitoring of blood glucose levels (Das et al., 2003).

Synthesis of Fluorinated Heterocyclic Compounds

The compound is used as a building block in the synthesis of various fluorinated heterocyclic compounds, which have applications in pharmaceuticals and material science. Such compounds demonstrate versatility and potential in developing new materials and drugs (Shi et al., 1996).

properties

IUPAC Name

3-(4-fluorophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMMYAZSUSYVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293255
Record name 3-(4-Fluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)acrylic acid

CAS RN

459-32-5
Record name 3-(4-Fluorophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 0.1 mol 4-fluorobenzaldehyde, 0.15 mol malonic acid, and 0.1 ml piperidine in 30 ml pyridine is boiled for 10 hours, cooled, and treated with 150 ml HCl having a 10% concentration. The precipitate is filtered and crystallized with ethanol. The yield of 4-fluorocinnamic acid is 68% and the melting point is 211° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

10 g (80.6 mmol) of 4-fluoro-benzaldehyde, 29.5 g (2 eq.) of malonic acid, and 1.21 g (0.1 eq.) of piperidine were added to 33.7 g (3 eq.) of pyridine and stirred at room temperature for about 1 hour. After heating it to 80° C., the mixture was stirred for 12 hours. After the reaction, the resulting solution cooled down to room temperature and was slowly added with 1M HCl until it was titrated to about pH 4. The resulting powder was filtered and washed with water, and then dried in a vacuum oven. (Yield: 90%)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
33.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
YJ Wu, CD Davis, S Dworetzky… - Journal of medicinal …, 2003 - ACS Publications
The formation of a reactive intermediate was found to be responsible for CYP3A4 metabolism-dependent inhibition (MDI) observed with (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyl…
Number of citations: 82 pubs.acs.org
TI El-Emary, A Khalil, GAMEH Ali… - Phosphorus, Sulfur, and …, 2005 - Taylor & Francis
Condensation of 2-cyanomethyl-4-thiazolinone 1 with 1,3-diphenyl-pyrazole-4-carboxaldehyde 2 in ethanol containing a few drops of piperidine yielded the novel methylene derivative …
Number of citations: 31 www.tandfonline.com
M Tariq - 2013 - repository.pastic.gov.pk
Di- and tri-organotin(IV) carboxylates (1-47) of the type R2SnL2 [R = CH3, n-C4H9, n-C8H17] and R3SnL [R = CH3, n-C4H9, C6H5, where L= 3-(4-fluorophenyl)-2-methylacrylic acid (…
Number of citations: 0 repository.pastic.gov.pk
M Tariq, M Sirajuddin, S Ali, N Khalid, MN Tahir… - … of Photochemistry and …, 2016 - Elsevier
A series of organotin(IV) carboxylate complexes: [Me 2 SnL 2 ] (1), [n-Bu 2 SnL 2 ] (2), [n-Oct 2 SnL 2 ] (3), [Me 3 SnL] (4), [n-Bu 3 SnL] (5) and [Ph 3 SnL] (6), where L = 3-(4-fluorophenyl)…
Number of citations: 42 www.sciencedirect.com
M Tariq, AK Qureshi, M Imran, MB Taj… - Romanian Journal of …, 2019 - revroum.lew.ro
The use of base (KOH, NaOH etc.) for transesterification of oil has many demerits. So, in this study the transesterification of castor oil has been carried out in the presence of organotin (IV…
Number of citations: 2 revroum.lew.ro
K Wang, J Shi, Y Zhou, Y He, J Mi, J Yang, S Liu… - Bioorganic …, 2021 - Elsevier
Herein, combining 1,2,3,4-tetrahydroisoquinoline and benzylpiperidine groups into cinnamic acid derivatives, a series of novel cinnamic acid hybrids was rationally designed, …
Number of citations: 14 www.sciencedirect.com
L Zhao, Y Tu, Y Guo - 2016 7th International Conference on …, 2017 - atlantis-press.com
Quinazoline derivatives have been shown to be biologically active such as afatinib. The cinnamic acid derivative is an important part of the quinazoline derivative which exerts its activity…
Number of citations: 1 www.atlantis-press.com
AT King - 2018 - scholar.archive.org
Peptide-based radiotracers are a valuable tool for diagnostic and therapeutic applications in nuclear medicine. However, some peptide-based radiotracers exhibit low metabolic stability …
Number of citations: 0 scholar.archive.org
AL Bartuschat, T Schellhorn, H Hübner… - Bioorganic & Medicinal …, 2015 - Elsevier
Phenylazocarboxamides can serve as bioisosteres for cinnamides, which are widely occurring substructures in medicinal chemistry. Starting from our lead compound 2, the introduction …
Number of citations: 6 www.sciencedirect.com
MSS do Nascimento, VRF Câmara… - Medicinal …, 2020 - ingentaconnect.com
Background: Although several research efforts have been made worldwide to discover novel drug candidates for the treatment of Chagas disease, the nitroimidazole drug benznidazol …
Number of citations: 1 www.ingentaconnect.com

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